2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-{6-phenyl-2-azaspiro[33]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the phenyl and pyridine moieties. Common reagents used in these reactions include p-toluenesulfonamide, magnesium turnings, and oxalic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .
Scientific Research Applications
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: A structurally related compound with applications in drug development.
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue used in the synthesis of sterically constrained amino acids.
Uniqueness
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of a spirocyclic core with phenyl and pyridine moieties, which provides distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c22-12-17-9-16-7-4-8-19(16)23-20(17)24-13-21(14-24)10-18(11-21)15-5-2-1-3-6-15/h1-3,5-6,9,18H,4,7-8,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFFWUQQYYBHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CC4(C3)CC(C4)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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